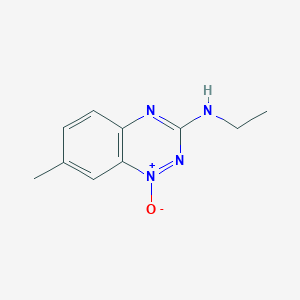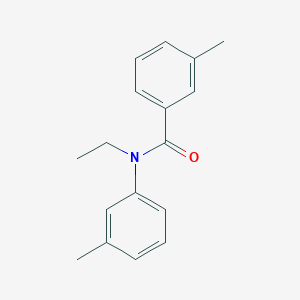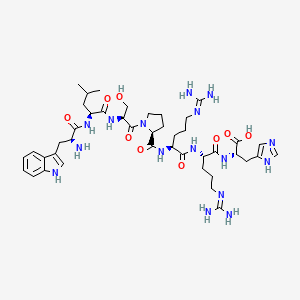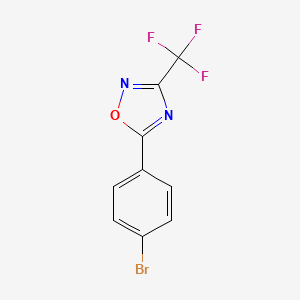![molecular formula C24H25OPS2 B12634617 {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane CAS No. 919992-13-5](/img/structure/B12634617.png)
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is a complex organophosphorus compound It features a phosphane group bonded to a phenoxyethyl moiety, which is further substituted with a 1,3-dithian-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane typically involves the reaction of 2-chloro-1,3-dithiane with substituted phenols under electrophilic aromatic substitution conditions . The phenoxyethyl moiety can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives and phosphane reagents . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride or tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphane group can be reduced to form phosphine derivatives.
Substitution: The phenoxyethyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require bases such as sodium hydride or potassium carbonate .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phenoxyethyl compounds .
Wissenschaftliche Forschungsanwendungen
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane has several scientific research applications:
Wirkmechanismus
The mechanism of action of {2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can act as a ligand, coordinating with metal centers in enzymes, thereby modulating their activity . The dithiane moiety can undergo redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(1,3-Dithian-2-yl)phenoxy]acetic acid: Similar in structure but contains an acetic acid moiety instead of a phosphane group.
2-[4-(1,3-Dithian-2-yl)phenoxy]-N-ethoxyacetamide:
Uniqueness
{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane is unique due to its combination of a phosphane group with a dithiane-substituted phenoxyethyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
919992-13-5 |
|---|---|
Molekularformel |
C24H25OPS2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
2-[4-(1,3-dithian-2-yl)phenoxy]ethyl-diphenylphosphane |
InChI |
InChI=1S/C24H25OPS2/c1-3-8-22(9-4-1)26(23-10-5-2-6-11-23)17-16-25-21-14-12-20(13-15-21)24-27-18-7-19-28-24/h1-6,8-15,24H,7,16-19H2 |
InChI-Schlüssel |
DPOAEVPRYDEZHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)




![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)

